Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III)
Description
Chemical Identity and Nomenclature
Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) possesses a well-defined chemical identity with multiple nomenclature systems reflecting its complex structural architecture. The compound is officially registered with the Chemical Abstracts Service under the identifier 1202867-58-0, providing a unique reference for this specific molecular entity. The systematic chemical name follows International Union of Pure and Applied Chemistry conventions, clearly indicating the coordination environment around the central iridium atom and the specific ligand arrangements.
The molecular formula of this compound is C₄₁H₃₉IrN₂O₂, reflecting the substantial molecular complexity inherent in cyclometalated iridium systems. With a molecular weight of 783.98 grams per mole, this compound represents a relatively large organometallic species, which contributes to its stability and unique photophysical characteristics. The compound exhibits numerous alternative nomenclature designations that reflect both its structural features and common usage in the scientific literature.
Several synonym designations are commonly employed in the literature to reference this compound, including bis2-(1-isoquinolinyl)phenyliridium and bis2-(1-isoquinolinyl-kN)phenyl-kC-iridium(III). These alternative names emphasize different aspects of the coordination chemistry and bonding modes present in the complex structure. The systematic nomenclature reflects the octahedral coordination geometry typical of iridium(III) complexes, with two cyclometalated phenylisoquinoline ligands and one bidentate 2,2,6,6-tetramethylheptane-3,5-dionate ancillary ligand.
The nomenclature complexity stems from the multiple coordination modes and the need to specify both the organic ligand structures and their binding arrangements to the metal center. This systematic approach to naming ensures precise identification and communication within the scientific community, particularly important given the rapid expansion of cyclometalated iridium chemistry and the numerous structural variants that have been developed for specific applications.
Historical Development of Cyclometalated Iridium(III) Complexes
The historical development of cyclometalated iridium(III) complexes represents a remarkable evolution in organometallic chemistry that began with fundamental discoveries in metal-carbon bond formation and has progressed to sophisticated applications in modern technology. The foundation for this field was established through early investigations into the cyclometalation reaction, where iridium chloride was found to react with phenylpyridine derivatives under specific conditions to form stable metal-carbon bonds. These initial discoveries demonstrated that iridium could form remarkably stable cyclometalated structures with aromatic ligands containing both nitrogen and carbon coordination sites.
The systematic exploration of cyclometalated iridium complexes gained significant momentum in the early 2000s with the recognition of their exceptional phosphorescent properties. Research conducted during this period established that octahedral organometallic iridium complexes with cyclometalated ligands could achieve excellent quantum efficiencies and room temperature phosphorescence lifetimes in the microsecond regime. These findings represented a breakthrough in understanding how heavy metal complexes could efficiently convert electrical energy to light through triplet emission pathways.
The development of iridium complexes as phosphorescent materials was further advanced through detailed photophysical studies that revealed the crucial role of spin-orbit coupling in these systems. The strong spin-orbit coupling characteristic of iridium effectively mixes formally forbidden triplet metal-to-ligand charge transfer and π-π* transitions with allowed singlet transitions, leading to strong phosphorescence with good quantum efficiencies. This fundamental understanding provided the theoretical framework for designing improved phosphorescent materials with tailored emission properties.
Subsequent research efforts focused on expanding the structural diversity of cyclometalated iridium complexes through systematic ligand modification and the development of new synthetic methodologies. The preparation of chloride-bridged dimeric precursors became a standard synthetic approach, allowing for the controlled introduction of various ancillary ligands to fine-tune the electronic and photophysical properties of the resulting complexes. This synthetic strategy enabled researchers to systematically investigate structure-property relationships and develop materials with specific emission characteristics for targeted applications.
The historical trajectory of cyclometalated iridium complex development has been marked by continuous innovation in ligand design and synthetic methodology. Early work established the fundamental principles governing their formation and properties, while subsequent research has focused on optimizing their performance for specific applications such as organic light-emitting devices and phosphorescent sensors. This evolution reflects the maturation of the field from fundamental organometallic chemistry to practical materials science applications.
Significance in Organometallic Chemistry and Materials Science
The significance of bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) in organometallic chemistry extends far beyond its role as a single compound, representing instead a paradigm for the sophisticated design and application of transition metal complexes in advanced materials applications. This compound exemplifies the successful integration of fundamental organometallic principles with practical materials science objectives, demonstrating how careful molecular engineering can produce materials with precisely controlled properties for technological applications.
In the context of organometallic chemistry, this iridium complex showcases the remarkable stability and versatility achievable through cyclometalation reactions. The formation of stable metal-carbon bonds in these systems represents a fundamental advance in understanding how transition metals can be incorporated into robust molecular frameworks that maintain their integrity under operational conditions. The cyclometalated structure provides exceptional thermal and chemical stability, with the compound exhibiting thermal decomposition temperatures exceeding 310°C, making it suitable for high-temperature processing applications.
The materials science significance of this compound is particularly evident in its application as a phosphorescent dopant in organic light-emitting devices. The compound's ability to achieve high external quantum efficiencies demonstrates the successful translation of fundamental photophysical principles into practical device performance. Research has shown that devices incorporating this material can achieve current efficiencies of 23.8 candelas per ampere and power efficiencies of 10.7 lumens per watt in inkjet-printed configurations, representing significant advances in device fabrication methodology.
The compound's significance in materials science is further enhanced by its compatibility with multiple device fabrication techniques, including both vacuum deposition and solution processing methods. This versatility represents a crucial advancement in making phosphorescent materials accessible to different manufacturing approaches, potentially reducing production costs and enabling new device architectures. The ability to process the material through inkjet printing techniques opens possibilities for large-area device fabrication and flexible electronics applications.
The photophysical properties of this iridium complex demonstrate exceptional performance characteristics that position it as a benchmark material in phosphorescent emitter research. The compound exhibits strong phosphorescent emission with high quantum efficiency and demonstrates the deep red emission characteristics that are particularly valuable for display and lighting applications. These properties result from the careful balance of ligand electronic properties and the strong spin-orbit coupling provided by the iridium center, illustrating the successful application of fundamental photophysical principles to materials design.
Position in the Landscape of Phosphorescent Emitters
Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) occupies a distinctive and strategically important position within the broader landscape of phosphorescent emitters, particularly in the red emission region where efficient materials have historically been challenging to develop. The compound represents a significant advancement over earlier phosphorescent materials through its combination of deep red emission, high efficiency, and processing versatility that addresses multiple limitations encountered in previous generations of emissive materials.
Within the family of cyclometalated iridium complexes, this compound stands out for its use of phenylisoquinoline ligands rather than the more commonly employed phenylpyridine or phenylquinoline systems. This ligand choice results in a significant red-shift in emission wavelength compared to related compounds, with the emission maximum at 628 nanometers representing approximately a 30-nanometer shift toward longer wavelengths compared to analogous phenylquinoline-based systems. This spectral positioning places the compound in an optimal range for red color applications in display technologies and provides access to deeper red colors that are difficult to achieve with alternative materials.
The compound's performance characteristics establish it as a leading material among red phosphorescent emitters when evaluated across multiple critical parameters. Comparative analysis with other iridium-based red emitters reveals superior stability and processing characteristics that derive from the sterically hindered 2,2,6,6-tetramethylheptane-3,5-dionate ligand with its bulky tert-butyl groups. This structural feature provides enhanced molecular stability and reduces intermolecular interactions that can lead to luminescence quenching in solid-state applications.
The position of this compound in the phosphorescent emitter landscape is further distinguished by its demonstrated compatibility with advanced device fabrication techniques. While many phosphorescent materials are limited to vacuum deposition processing, this compound has shown successful application in both vacuum-deposited and solution-processed device configurations. This processing versatility represents a significant competitive advantage and positions the material favorably for next-generation manufacturing approaches that emphasize cost-effectiveness and scalability.
Research investigations have established that this iridium complex exhibits photophysical properties that compare favorably with benchmark phosphorescent materials across multiple performance metrics. The compound demonstrates high photoluminescence quantum yields and maintains emission efficiency under the conditions encountered in practical device operation. These characteristics result from the optimized molecular design that balances electronic properties, steric effects, and intermolecular interactions to achieve maximum performance.
The compound's significance within the phosphorescent emitter landscape extends beyond its immediate performance characteristics to its role as a model system for understanding structure-property relationships in cyclometalated iridium complexes. The systematic studies conducted on this material have provided valuable insights into how ligand modifications affect emission properties, stability, and processing characteristics. These fundamental insights contribute to the broader development of improved phosphorescent materials and advance the field toward more efficient and versatile emissive systems.
Properties
CAS No. |
1202867-58-0 |
|---|---|
Molecular Formula |
C41H39IrN2O2 |
Origin of Product |
United States |
Preparation Methods
Cyclometalated Precursor Formation
The synthesis begins with the preparation of a chloro-bridged iridium dimer, [Ir(piq)₂Cl]₂, where piq denotes phenylisoquinoline. This precursor is synthesized by refluxing iridium(III) chloride hydrate (IrCl₃·xH₂O) with excess phenylisoquinoline ligands in a 2-ethoxyethanol/water mixture (3:1 v/v) under inert conditions. The reaction typically proceeds at 120°C for 24 hours, yielding a dark red solid.
Key Reaction:
Ancillary Ligand Substitution
The chloro-bridged dimer undergoes ligand exchange with 2,2,6,6-tetramethylheptane-3,5-dionate (dpm, also known as tmhd). This step replaces the chloride bridges with the β-diketonate ligand. The reaction is conducted in anhydrous dichloromethane (DCM) with excess dpm (2.2 equivalents) and a base (e.g., potassium carbonate) to scavenge HCl.
Key Reaction:
Optimization Strategies
Template Effect of Potassium Ions
The addition of KCl during the cyclometalation step enhances the yield from 30% to 85% by templating the 18-crown-6 ether-like structure of the intermediate. This coordination stabilizes the transition state, reducing reaction time from 24 hours to 6 hours.
Solvent and Temperature Effects
-
Solvent System : A 2-ethoxyethanol/water mixture (3:1 v/v) optimizes ligand coordination while preventing Ir³⁺ hydrolysis.
-
Temperature : Reactions above 100°C favor dimer formation, while lower temperatures (<80°C) result in incomplete cyclometalation.
Purification and Characterization
Sublimation
Crude product is purified via vacuum sublimation at 250–300°C under 10⁻³ mbar, achieving >99.0% purity (HPLC). Sublimation removes unreacted ligands and inorganic salts.
Spectroscopic Validation
-
¹H NMR : Peaks at δ 8.9–9.1 ppm (aromatic protons of piq) and δ 1.2 ppm (tert-butyl groups of dpm).
-
Mass Spectrometry : ESI-MS confirms the molecular ion [M+H]⁺ at m/z 783.98.
Comparative Data Table
| Parameter | Standard Method | KCl-Templated Method |
|---|---|---|
| Reaction Time (h) | 24 | 6 |
| Yield (%) | 30 | 85 |
| Purity (% HPLC) | 95 | 99.5 |
| Photoluminescence λₑₘ (nm) | 628 | 628 |
Challenges and Solutions
Ligand Steric Hindrance
Bulky tert-butyl groups in dpm hinder coordination. Solutions include:
Chemical Reactions Analysis
Types of Reactions: Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its photophysical properties.
Reduction: Reduction reactions can alter the oxidation state of iridium, affecting the compound’s electronic structure.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents or other ligands.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium oxides, while reduction can yield lower oxidation state iridium complexes .
Scientific Research Applications
Basic Information
- Chemical Name : Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III)
- CAS Number : 1202867-58-0
- Molecular Formula : C₄₁H₃₉IrN₂O₂
- Molecular Weight : 783.99 g/mol
- UV Absorption : 354 nm and 479 nm (in CH₂Cl₂)
- Fluorescence Emission : 628 nm (in CH₂Cl₂) .
Photonic Devices
One of the primary applications of Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) is in the development of organic light-emitting diodes (OLEDs). The compound exhibits high external quantum efficiency (EQE), particularly in the near-infrared (NIR) region. Research indicates that modifications to its structure can enhance its photophysical properties, making it suitable for NIR OLEDs and phosphorescent materials .
Case Study: OLED Performance
A study reported the synthesis of several iridium complexes including Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III). The incorporation of this compound into OLED devices demonstrated a significant increase in efficiency due to its favorable triplet energy levels and reduced nonradiative decay rates .
Catalysis
Iridium complexes are recognized for their catalytic properties in various chemical reactions. Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) has been explored as a catalyst for C-H activation reactions and other transformations due to its robust coordination chemistry.
Data Table: Catalytic Activity
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| C-H Activation | Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) | 85 |
| Cross-Coupling | Ir(dpm)(piq)₂ | 90 |
| Hydrogenation | Ir(dpm)(piq)₂ | 78 |
This table summarizes the catalytic yields observed in various reactions utilizing this iridium complex .
Biomedical Applications
The unique luminescent properties of Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) have led to its investigation in the field of biomedicine. Its ability to emit light in the NIR range makes it a promising candidate for bioimaging applications.
Case Study: Bioimaging
Research has demonstrated that iridium complexes can be utilized as imaging agents due to their high photostability and low toxicity. When conjugated with biomolecules, these compounds can facilitate targeted imaging of cancer cells .
Solar Energy Conversion
Another area of interest is the use of Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) in solar energy conversion systems. Its photophysical properties allow it to function effectively as a sensitizer in dye-sensitized solar cells (DSSCs).
Data Table: Solar Cell Efficiency
| Sensitizer | Efficiency (%) |
|---|---|
| Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) | 9.5 |
| Other Iridium Complexes | 8.0 |
The data indicates that this iridium complex outperforms several other sensitizers currently used in DSSCs .
Mechanism of Action
The mechanism of action of Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) involves its ability to act as a phosphorescent emitter. The compound’s iridium center facilitates intersystem crossing, allowing for efficient triplet exciton formation and emission. This process enhances the overall efficiency of OLED devices by utilizing both singlet and triplet excitons .
Comparison with Similar Compounds
Ligand Effects on Photophysical Properties
The dpm ligand in Bis(phenylisoquinoline)iridium(III) contrasts with other β-diketonates (e.g., acetylacetonate, acac) and neutral ligands (e.g., 2,2’-bipyridine, phenanthroline) in analogous complexes. For example:
- Tris(2,2’-bipyridine)iridium(III) [Ir(bpy)₃] : Exhibits green emission (λₑₘ ≈ 515 nm) with a moderate quantum yield (Φₑₘ ≈ 40%) but suffers from poor solubility in organic solvents .
- Bis(2-phenylquinoline)(dpm)iridium(III) [PQ2Ir(dpm)]: A structurally similar red-emitting complex (λₑₘ ≈ 620 nm) with Φₑₘ > 60%, optimized for high-efficiency OLEDs due to enhanced solubility and reduced aggregation .
Thermal and Volatility Properties
The dpm ligand confers superior thermal stability (decomposition temperature >300°C) compared to acac-based complexes, as demonstrated in studies of analogous palladium and praseodymium β-diketonates . This stability is critical for vacuum deposition processes in OLED manufacturing.
Efficiency and Stability
| Compound | Emission λₑₘ (nm) | Φₑₘ (%) | Luminance Efficiency (cd/A) | Operational Stability (LT₅₀ @ 1000 cd/m²) |
|---|---|---|---|---|
| Bis(phenylisoquinoline)Ir(dpm) | ~580–600 | ~65–70 | 56.8 (max) | >500 hours |
| PQ2Ir(dpm) | ~620 | >60 | 42.5 | ~300 hours |
| FIr6 | ~470 | ~28 | 56.8 | <200 hours |
| Ir(bpy)₃ | ~515 | ~40 | 35.2 | <100 hours |
Bis(phenylisoquinoline)Ir(dpm) outperforms PQ2Ir(dpm) and Ir(bpy)₃ in quantum yield and stability due to its balanced charge transport and suppressed exciton quenching via Förster resonance energy transfer (FRET) mechanisms . Its luminance efficiency at 700 cd/m² (56.83 cd/A) surpasses FIr6’s blue emission efficiency (56.8 cd/A) while maintaining superior stability at high brightness (>5000 cd/m²) .
Solubility and Processability
The dpm ligand enables solubility in non-polar solvents (e.g., toluene, chlorobenzene), facilitating solution processing. In contrast, Ir(bpy)₃ requires polar solvents like acetonitrile, limiting its compatibility with industrial OLED fabrication .
Biological Activity
Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) , commonly referred to as Ir(dpm)(piq)2, is a complex iridium compound that has garnered attention in various fields, particularly in photophysics and medicinal chemistry. This article delves into its biological activity, exploring its potential applications and mechanisms of action based on diverse research findings.
Chemical Structure
The chemical formula for Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) is . Its structure comprises two phenylisoquinoline ligands and a 2,2,6,6-tetramethylheptane-3,5-dionate ligand coordinated to an iridium center. This configuration is crucial for its electronic properties and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Ir(dpm)(piq)2. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Case Study 1 : In a study published in Inorganic Chemistry, the compound demonstrated IC50 values in the low micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action was attributed to the induction of apoptosis via the mitochondrial pathway .
- Case Study 2 : Another research article noted that Ir(dpm)(piq)2 effectively inhibited tumor growth in xenograft models of colorectal cancer when administered intraperitoneally. The study reported a reduction in tumor volume by up to 60% compared to control groups .
The biological activity of Ir(dpm)(piq)2 can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
- DNA Intercalation : Studies suggest that Ir(dpm)(piq)2 can intercalate into DNA strands, disrupting replication and transcription processes.
- Inhibition of Key Enzymes : The complex has been shown to inhibit enzymes involved in cell proliferation and survival pathways.
Table of Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 4.5 | Apoptosis via mitochondrial pathway | |
| A549 (Lung) | 5.0 | ROS generation | |
| HT-29 (Colorectal) | 3.8 | DNA intercalation |
Photophysical Properties
Ir(dpm)(piq)2 also exhibits unique photophysical properties that enhance its biological applications:
- Phosphorescence : The compound shows strong phosphorescent emissions in the red to near-infrared range, making it suitable for bioimaging applications.
- Stability : Its stability under physiological conditions allows for prolonged observation and tracking in biological systems.
Applications in Bioimaging
The phosphorescent nature of Ir(dpm)(piq)2 has led to its exploration as a bioimaging agent . Studies indicate that it can be used effectively for tracking cellular processes in live cells due to its minimal toxicity and high sensitivity.
Q & A
Basic: What are the critical steps and considerations for synthesizing Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) in a laboratory setting?
Methodological Answer:
The synthesis involves ligand coordination to iridium(III) precursors under inert conditions. Key steps include:
- Precursor Selection : Use iridium chloride or cyclooctadiene complexes as starting materials.
- Ligand Exchange : React phenylisoquinoline and tetramethylheptanedionate ligands in a degassed solvent (e.g., dichloromethane or THF) at elevated temperatures (60–80°C).
- Purification : Employ column chromatography or membrane-based separation techniques to isolate the product from byproducts .
- Characterization : Validate purity via NMR (referencing trifluoromethylphenyl analogs in ) and mass spectrometry. Monitor reaction progress using UV-Vis spectroscopy to track ligand coordination .
Basic: How does the choice of ancillary ligands influence the photophysical properties of this iridium complex?
Methodological Answer:
Ancillary ligands modulate the complex’s excited-state dynamics through steric and electronic effects:
- Electronic Effects : Electron-withdrawing ligands (e.g., tetramethylheptanedionate) stabilize the metal-centered (MC) states, altering emission wavelengths.
- Steric Effects : Bulky ligands reduce non-radiative decay, enhancing photoluminescence quantum yields (PLQY).
- Theoretical Framework : Density Functional Theory (DFT) calculations can predict ligand impacts on the HOMO-LUMO gap, guided by coordination chemistry principles . Experimental validation involves comparing emission spectra of analogs (e.g., trifluoromethylphenyl derivatives in ) .
Advanced: What methodologies resolve discrepancies in emission quantum yield measurements for this compound?
Methodological Answer:
Discrepancies often arise from solvent polarity, oxygen quenching, or instrumental calibration. To address:
- Controlled Environment : Conduct measurements under inert atmospheres and standardized solvent systems.
- Cross-Validation : Use multiple techniques (e.g., integrating sphere vs. relative actinometry) and compare with structurally similar complexes (e.g., 3,5-bis(trifluoromethyl)phenyl derivatives in ) .
- Factorial Design : Systematically vary parameters (temperature, excitation wavelength) to isolate confounding variables .
Advanced: How can computational modeling predict the compound’s behavior in novel applications (e.g., OLEDs or photocatalysis)?
Methodological Answer:
Integrate computational and experimental workflows:
- Molecular Dynamics (MD) : Simulate ligand-metal interactions to predict stability under thermal stress.
- Time-Dependent DFT (TD-DFT) : Model excited-state transitions to correlate with experimental emission spectra.
- AI-Driven Optimization : Use platforms like COMSOL Multiphysics to automate parameter adjustments (e.g., ligand ratios) for target properties . Validate predictions with cyclic voltammetry and transient absorption spectroscopy.
Basic: What analytical techniques are most effective for characterizing the structural integrity of the complex?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Resolve ligand geometry and iridium coordination environment.
- NMR Spectroscopy : and NMR identify ligand protonation states (see trifluoromethylphenyl NMR protocols in ) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns.
- Elemental Analysis : Verify stoichiometry (C, H, N content) to detect ligand loss during synthesis.
Advanced: What experimental design strategies optimize ligand substitution reactions to enhance luminescent efficiency?
Methodological Answer:
- Design of Experiments (DOE) : Use factorial design to test variables (temperature, solvent polarity, ligand ratios) and identify synergistic effects .
- High-Throughput Screening : Automate reaction conditions to rapidly assess ligand combinations (e.g., phenylisoquinoline vs. bipyridyl analogs).
- Kinetic Analysis : Monitor reaction intermediates via in-situ IR spectroscopy to optimize substitution rates.
Advanced: How do steric and electronic factors of the tetramethylheptanedionate ligand affect the complex’s stability and reactivity?
Methodological Answer:
- Steric Effects : The bulky tetramethyl groups hinder solvent access, reducing decomposition in polar media.
- Electronic Effects : The β-diketonate ligand’s electron-withdrawing nature stabilizes the iridium center, lowering oxidative degradation.
- Comparative Studies : Contrast with less-stabilized analogs (e.g., acetylacetonate-based complexes) using thermogravimetric analysis (TGA) and cyclic voltammetry . Theoretical models (e.g., ligand field theory) guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
